1-(2-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a piperidine ring attached to the core. The presence of a chlorophenyl group further enhances its biological activity.
Preparation Methods
The synthesis of 1-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions.
Attachment of the piperidine ring: This can be done through various coupling reactions, such as reductive amination or nucleophilic substitution.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
1-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise as an anticancer agent, particularly in targeting protein kinases involved in cancer cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with specific molecular targets. It acts as an inhibitor of protein kinases, such as protein kinase B (PKB or Akt), which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis. The molecular pathways involved include the PI3K-Akt-mTOR pathway, which is often deregulated in cancer .
Comparison with Similar Compounds
1-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinases but may have different selectivity and potency profiles.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have similar core structures but may target different enzymes or receptors.
EGFR-TK inhibitors: These compounds target the epidermal growth factor receptor tyrosine kinase and have different applications in cancer therapy .
The uniqueness of 1-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE lies in its specific structure, which confers distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H16ClN5 |
---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C16H16ClN5/c17-13-6-2-3-7-14(13)22-16-12(10-20-22)15(18-11-19-16)21-8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9H2 |
InChI Key |
WQFYAODQHLNKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.